Lauralkonium

Description

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Scientific Inquiry

Quaternary Ammonium Compounds (QACs) represent a diverse class of cationic organic molecules characterized by a central nitrogen atom covalently bonded to four organic substituents, resulting in a permanent positive charge. This cationic nature, typically balanced by an anion like chloride or bromide, along with the presence of hydrophobic tails, confers amphiphilic properties to QACs. These properties are fundamental to their wide range of applications and their significance in scientific inquiry across various disciplines. QACs have been extensively studied since the early 20th century and are recognized for their broad spectrum of biological activity, including algistatic, bacteriostatic, tuberculostatic, sporostatic, fungistatic, and virustatic effects. nih.govmdpi.com Their mechanism of action is primarily understood to involve interaction with and disruption of microbial cell membranes, leading to leakage of intracellular contents and ultimately cell death. nih.govresearchgate.netevitachem.com

The scientific interest in QACs is driven by their effectiveness as antimicrobials, preservatives, surfactants, and antistatic agents. mdpi.comnih.govmass.gov They are integral components in numerous products, ranging from disinfectants and antiseptics used in healthcare and industrial settings to personal care products and water treatment applications. mdpi.comevitachem.comnih.govmass.gov The structural variability within the QAC class, arising from differences in the nature and length of the organic substituents, allows for the tuning of their properties and biological activities, presenting a rich area for research and the development of new compounds with tailored functionalities. mdpi.comnih.gov

Distinctive Characteristics of Lauralkonium within the QAC Class for Research Purposes

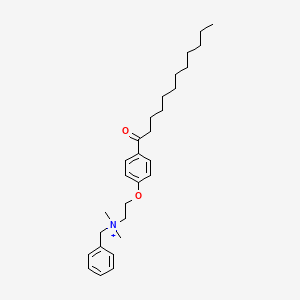

This compound, specifically often studied in its chloride form (this compound chloride), is a specific type of QAC. Its chemical structure features a dodecyl (C12) alkyl chain, two methyl groups, and a benzyl (B1604629) group attached to the positively charged nitrogen atom, with a chloride counterion. evitachem.comnih.govfda.govchemicalbook.com This specific arrangement of hydrophobic (dodecyl and benzyl groups) and hydrophilic (charged nitrogen) moieties contributes to its surface-active properties and its ability to interact with lipid bilayers. evitachem.comfrontiersin.org

Evolution of Academic Interest in this compound: A Historical Perspective

The academic interest in QACs, including compounds like this compound, traces back to the early 20th century with the recognition of their antimicrobial properties. mdpi.commass.gov Initial research focused on identifying and characterizing compounds with biocidal activity for use as antiseptics and disinfectants. The development and widespread adoption of QACs in various applications fueled further scientific investigation into their synthesis, chemical properties, and biological mechanisms.

While specific historical milestones solely focused on this compound in academic research are not as extensively documented as the broader class of QACs, its study has evolved alongside the understanding of QAC chemistry and biology. Early research likely explored its general antimicrobial efficacy as part of broader studies on homologous series of alkyldimethylbenzylammonium chlorides. As analytical techniques advanced, more detailed investigations into its specific interactions with biological systems, its physical chemistry (such as micelle formation), and methods for its detection and quantification in various matrices became possible. researchgate.netmdpi.comresearchgate.netresearchgate.net The recognition of the importance of individual QAC homologues, rather than just mixtures, in determining specific properties and potential impacts has likely driven more focused research on this compound over time.

Current Paradigms and Emerging Research Areas Pertaining to this compound

Current academic research on this compound exists within the broader context of QAC research, focusing on several key paradigms. A significant area of study continues to be the detailed investigation of its mechanism of action at the molecular level, particularly its interaction with bacterial and fungal membranes. nih.govresearchgate.netevitachem.comrsc.org While membrane disruption is a primary mechanism, emerging research is exploring potential secondary targets or effects within microbial cells. rsc.org

Another important research area involves understanding the factors influencing its efficacy, such as concentration, contact time, formulation, and the presence of interfering substances. asm.org The potential for microorganisms to develop reduced susceptibility or resistance to QACs, including this compound, is also a critical area of ongoing investigation, particularly in light of increased QAC use. asm.orgrsc.org Researchers are exploring the genetic and physiological mechanisms underlying QAC resistance and potential strategies to mitigate it. asm.orgrsc.org

Emerging research areas pertaining to this compound and other QACs include their environmental fate and impact, as these compounds are widely released into wastewater and the environment. nih.govmass.govrsc.org Studies are investigating their persistence, potential for bioaccumulation, and effects on microbial communities in various ecosystems. mass.govrsc.org Furthermore, research is being conducted on the potential for QACs to influence antibiotic resistance development, either through co-selection mechanisms or by physiological responses in bacteria exposed to sub-inhibitory concentrations. rsc.org Analytical chemistry research continues to refine methods for the sensitive and selective detection and quantification of this compound in complex samples. researchgate.netmdpi.comresearchgate.netresearchgate.net

While some research touches upon the biological activity of QACs in mammalian cells, including potential cytotoxicity or other effects researchgate.netfrontiersin.orgewg.orgewg.orgindustrialchemicals.gov.au, the focus in academic research, particularly concerning their primary applications as antimicrobials, remains heavily on their interactions with microorganisms and their environmental implications.

Here is a table summarizing some key information about this compound chloride:

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₄ClNO₂ | nih.govchemicalbook.comtargetmol.com |

| Molecular Weight | 474.12 g/mol (or 474.1) | nih.govchemicalbook.comtargetmol.com |

| CAS Number | 19486-61-4 | nih.govchemicalbook.comtargetmol.com |

| PubChem CID | 3038487 (for this compound Chloride) | nih.gov |

| PubChem CID | 3038488 (for this compound cation) | fda.gov |

| Chemical Name | Benzyl-[2-(4-dodecanoylphenoxy)ethyl]-dimethylazanium;chloride | nih.gov |

| Synonyms | This compound chloride, Pyrgasol | nih.gov |

Properties

CAS No. |

23724-97-2 |

|---|---|

Molecular Formula |

C29H44NO2+ |

Molecular Weight |

438.7 g/mol |

IUPAC Name |

benzyl-[2-(4-dodecanoylphenoxy)ethyl]-dimethylazanium |

InChI |

InChI=1S/C29H44NO2/c1-4-5-6-7-8-9-10-11-15-18-29(31)27-19-21-28(22-20-27)32-24-23-30(2,3)25-26-16-13-12-14-17-26/h12-14,16-17,19-22H,4-11,15,18,23-25H2,1-3H3/q+1 |

InChI Key |

PONRVFMQIXWVLG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2 |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lauralkonium; Lauralkonium cation; Lauralkonium ion; |

Origin of Product |

United States |

Synthesis and Green Chemistry Methodologies for Lauralkonium

Established Synthetic Pathways for Lauralkonium and Related QACs

The primary method for synthesizing quaternary ammonium (B1175870) compounds, including this compound, is the alkylation of tertiary amines. wikipedia.orgevitachem.com This reaction, often referred to as quaternization or historically as the Menshutkin reaction, involves the reaction of a tertiary amine with an alkylating agent. wikipedia.orgnih.gov For this compound chloride, a typical synthesis involves the reaction of a tertiary amine, often a lauric acid-derived alkyldimethylamine, with an alkyl halide, such as benzyl (B1604629) chloride. evitachem.com

The general reaction can be represented as:

R₃N + R'X → [R₃NR']⁺X⁻

Where R represents organic groups (at least one being a long alkyl chain for surfactants like this compound), R' is an alkyl or aryl group from the alkylating agent, and X is a counterion, typically a halide (e.g., Cl⁻, Br⁻) or an ester of a strong mineral acid. wikipedia.orggoogle.com

Industrial production often involves the hydrogenation of fatty nitriles to produce primary or secondary amines, which are subsequently treated with alkylating agents like methyl chloride to form the quaternary salts. wikipedia.org The choice of alkyl halide or other alkylating agent dictates the final structure of the quaternary ammonium cation and its associated anion. For instance, using benzyl chloride as the alkylating agent introduces a benzyl group onto the nitrogen, as seen in the synthesis of benzalkonium chloride, a related QAC. wikipedia.org

The reaction conditions for quaternization typically involve controlled temperatures, often around 50-70°C, and careful monitoring of pH to ensure efficient conversion to the quaternary form. evitachem.com Purification steps, such as crystallization or distillation, are usually employed to isolate the desired quaternary ammonium salt from unreacted starting materials and byproducts. evitachem.com

Another method for preparing QACs involves the reaction of alkylene oxides with tertiary amines in the presence of water. google.com Furthermore, methods exist for converting a quaternary ammonium compound with a specific anion to one with a different anion, often involving contacting an organic solution of the quaternary compound with an aqueous solution containing the desired anion. google.comgoogle.com

Principles of Green Chemistry in the Context of this compound Synthesis

The principles of Green Chemistry, developed by Paul T. Anastas and John C. Warner, aim to reduce the environmental impact of chemical processes. mdpi.comsigmaaldrich.com Applying these principles to the synthesis of this compound and other QACs is crucial for developing more sustainable production methods. nih.gov These principles include preventing waste, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents, and employing catalysis. sigmaaldrich.comnih.gov

Atom Economy and Reaction Efficiency Maximization in this compound Production

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. sigmaaldrich.combuecher.de Maximizing atom economy is a key principle of green chemistry, aiming to reduce waste generation at the source. sigmaaldrich.com In the synthesis of QACs via the alkylation of tertiary amines, the ideal scenario for high atom economy is when all atoms of the reactants are incorporated into the desired quaternary ammonium salt. The traditional quaternization reaction inherently has a relatively high atom economy compared to reactions that produce significant amounts of byproducts.

Reaction efficiency is also crucial, encompassing factors like yield, reaction rate, and energy consumption. Maximizing reaction efficiency means obtaining the highest possible yield of the desired product with minimal energy input and in the shortest possible time. Research efforts focus on optimizing reaction conditions, such as temperature, pressure, and reactant ratios, to enhance both the yield and rate of the quaternization reaction.

Innovative approaches, such as solvent-free methods for QAS synthesis, have demonstrated complete atom economy and low process mass intensity (PMI), contributing significantly to greener production. nih.govresearchgate.net

Development and Utilization of Sustainable Feedstocks for QAC Synthesis

Traditional QAC synthesis often relies on feedstocks derived from petrochemicals. A key aspect of green chemistry is the use of renewable feedstocks. sigmaaldrich.com For this compound, the long alkyl chain is derived from lauric acid, which can be obtained from natural oils like coconut oil or palm kernel oil. tsijournals.com Utilizing fatty amines derived from such natural sources as precursors for the tertiary amine component aligns with the principle of using sustainable feedstocks. nih.gov

Research is ongoing to explore and develop other bio-based or renewable sources for the various components required for QAC synthesis, aiming to reduce dependence on finite fossil resources. nih.govacs.org

Investigation of Environmentally Benign Solvents in this compound Chemical Transformations

The choice of solvent significantly impacts the environmental footprint of a chemical process. Traditional synthesis of QACs may involve volatile organic solvents. Green chemistry advocates for the use of safer and more environmentally friendly solvents or solvent-free reaction conditions. sigmaaldrich.com

Research is exploring alternative reaction media for QAC synthesis, including water, supercritical fluids, or ionic liquids. nih.govbenthamdirect.com Solvent-free methods, where the reaction occurs without the addition of a separate solvent, represent an ideal scenario for minimizing solvent waste and associated environmental hazards. nih.govresearchgate.net

Studies have shown that some QAC synthesis reactions can be effectively carried out in water or other less hazardous solvents like acetonitrile (B52724). benthamdirect.com The development of processes that utilize environmentally benign solvents or proceed without solvents is a significant area of research in making QAC production greener.

Innovative Catalytic Approaches in Quaternary Ammonium Compound Synthesis

Catalysis plays a vital role in green chemistry by enabling reactions to proceed more efficiently, at lower temperatures and pressures, and with increased selectivity, thereby reducing energy consumption and minimizing byproduct formation. sigmaaldrich.com The synthesis of quaternary ammonium compounds can benefit from catalytic approaches.

Phase-transfer catalysts (PTCs), which are often quaternary ammonium salts themselves, are used to facilitate reactions between reactants in immiscible phases. wikipedia.orgbuecher.dethieme-connect.com While some QACs are products, others can act as catalysts in different reactions. However, the focus here is on catalytic methods for QAC synthesis.

Design and Application of Nanocatalysts for this compound Production

Nanocatalysts, catalysts with nanoscale dimensions, offer potential advantages in chemical synthesis due to their high surface area-to-volume ratio, which can lead to increased catalytic activity and selectivity. brad.ac.uk The application of nanocatalysts in the synthesis of quaternary ammonium compounds is an emerging area of research.

Nanoparticles, such as metal nanoparticles (e.g., silver nanoparticles), can be supported on various materials, including functionalized polymers, and have been investigated for their catalytic activity in various reactions. nih.gov Quaternary ammonium salts themselves have been shown to effectively stabilize various metal nanoparticles, which can then be used as catalysts. nih.gov

While specific examples of nanocatalysts directly applied to the synthesis of this compound were not extensively detailed in the provided context, the broader research into using nanocatalysts for QAC synthesis and related transformations suggests potential avenues. For instance, nanocatalysts could potentially be used to catalyze the alkylation step or in the synthesis of the amine precursors from sustainable feedstocks. brad.ac.uk The design of nanocatalysts with specific surface properties could potentially enhance the reaction rate and yield of this compound synthesis while facilitating easier separation and recycling of the catalyst, further contributing to the greenness of the process.

Research in this area involves designing nanocatalysts with specific compositions and structures, immobilizing them on suitable supports for ease of separation and recycling, and evaluating their catalytic performance in QAC synthesis reactions. nih.gov The goal is to develop highly active, selective, and recyclable nanocatalysts that can enable more sustainable and efficient production of this compound and other QACs.

Table 1: Key Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound chloride | 23676006 |

| Benzalkonium chloride | 60852 |

| Methyl chloride | 6344 |

| Benzyl chloride | 7023 |

| Lauric acid | 389 |

| Tetramethylammonium chloride | 6510 |

| Methyltrioctyl ammonium chloride | 2734386 |

| Tetrabutylammonium (B224687) hydrogen sulfate | 57363120 |

| Didecyldimethylammonium bromide | 16458 |

Table 2: General Synthesis of Quaternary Ammonium Compounds

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions (Typical) |

| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt | 50-70°C, Controlled pH |

| Tertiary Amine | Alkyl Sulfate | Quaternary Ammonium Salt | - |

| Tertiary Amine | Alkylene Oxide | Quaternary Ammonium Hydroxide (initially) | In water, presence of catalyst |

Table 3: Green Chemistry Principles Applied to QAC Synthesis

| Green Chemistry Principle | Application in QAC Synthesis |

| Prevention of Waste | Maximizing atom economy, reducing byproducts. |

| Atom Economy | Designing reactions that incorporate most atoms into the product. buecher.denih.govresearchgate.net |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and reaction pathways. |

| Safer Solvents and Auxiliaries | Employing environmentally benign solvents or solvent-free methods. nih.govresearchgate.netbenthamdirect.com |

| Use of Renewable Feedstocks | Utilizing natural oil-derived fatty amines. tsijournals.comnih.gov |

| Catalysis | Using catalysts to improve efficiency and selectivity. wikipedia.orgbuecher.dethieme-connect.com |

Advanced Analytical Chemistry Techniques for Lauralkonium Characterization and Determination

Chromatographic Separations for Lauralkonium Homologues and Derivatives

Chromatographic techniques are essential for resolving the complex mixtures that may contain this compound and its related compounds, which often vary in alkyl chain length (homologues) or possess structural modifications (derivatives).

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of cationic surfactants like this compound. koreascience.krtaylorfrancis.com Due to the ionic nature of this compound, reversed-phase HPLC often utilizes ion-pairing reagents in the mobile phase to improve retention and separation on hydrophobic stationary phases. taylorfrancis.comtechnologynetworks.comitwreagents.com This approach allows the charged analytes to interact with the non-polar stationary phase as neutral ion pairs. technologynetworks.comitwreagents.com

Various HPLC methods have been developed for the determination of this compound chloride (specifically the C12 homologue of benzalkonium chloride) and other benzalkonium chloride homologues. nih.govresearchgate.netupb.ro These methods often employ reversed-phase columns, such as C18 or cyano (CN) columns. nih.govresearchgate.netresearchgate.net Mobile phases typically consist of mixtures of organic solvents, such as acetonitrile (B52724) or methanol, and aqueous buffers containing ion-pairing agents like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer at a controlled pH. researchgate.netupb.roresearchgate.netjapsonline.com Detection is commonly achieved using UV-Vis detectors, often at wavelengths around 210 nm or 262 nm, or by coupling HPLC with mass spectrometry for increased sensitivity and specificity. nih.govresearchgate.netupb.roresearchgate.netjapsonline.com

An example of an HPLC method for benzalkonium chloride homologues (including the C12 homologue, this compound chloride) involves using a CN column with an isocratic mobile phase of acetonitrile and acetate buffer (pH 5.0). This method successfully separated the C12, C14, and C16 homologues with retention times of 10.0, 12.8, and 16.1 minutes, respectively. The method demonstrated good linearity, accuracy, and precision. researchgate.net Another HPLC method for benzalkonium chlorides in wastewater utilized an Acclaim Surfactant Plus column with an isocratic mobile phase of acetonitrile and 0.2 M ammonium acetate solution, detected at 262 nm. This method provided limits of detection (LODs) of 15 µg/L for C12-BZCL and showed good recoveries after solid phase extraction (SPE) pretreatment. upb.ro

Table 1: Examples of HPLC Methodologies for Benzalkonium Chloride Homologues

| Column Type | Stationary Phase | Mobile Phase Composition | Detection Method | Analyte(s) | Key Findings | Source |

| CN Column | Cyano | Acetonitrile:Acetate buffer (pH 5.0) (55:45) | UV-DAD (262 nm) | C12, C14, C16 BAKs | Separation of homologues, good linearity, accuracy, and precision. | researchgate.net |

| Acclaim Surfactant Plus | C18 | Acetonitrile:0.2 M Ammonium acetate (50:50) | UV-DAD (262 nm) | C12, C14, C16 BZCLs | LODs of 15 µg/L (C12), good recoveries with SPE. | upb.ro |

| Primesep SB | Mixed-mode | Water, Acetonitrile, Sulfuric acid | UV (210 nm) | Benzalkonium Chloride | High resolution and peak symmetry. | sielc.com |

Miniaturized Liquid Chromatography: Capillary Liquid Chromatography (CapLC) and Nano-Liquid Chromatography (NanoLC) in this compound Studies

Miniaturized liquid chromatography techniques, such as Capillary Liquid Chromatography (CapLC) and Nano-Liquid Chromatography (NanoLC), offer advantages in terms of reduced solvent consumption, increased sensitivity (especially when coupled with mass spectrometry), and suitability for limited sample volumes. mdpi.comrsc.orguio.no These techniques are gaining ground in various analytical applications, including the analysis of complex samples. mdpi.comrsc.orguio.no

Capillary liquid chromatography has been applied to the determination of this compound chloride, particularly in water samples. nih.govresearchgate.netncats.iomedkoo.comuv.es A miniaturized and on-line method utilizing ion-pair in-tube solid-phase microextraction (IT-SPME) coupled with capillary liquid chromatography and UV diode array detection has been developed for the specific determination of this compound chloride (C12-BAK) in water. nih.govresearchgate.net This method employed a reversed-phase capillary based TiO2 column and a mobile phase containing ammonium acetate at pH 5.0. nih.govresearchgate.net The optimized procedure provided adequate linearity, accuracy, and precision at concentrations ranging from 1.5 to 300 µg/L, with a limit of detection (LOD) of 0.5 µg/L using DAD. nih.gov

While the provided search results specifically highlight CapLC for this compound determination nih.govresearchgate.net, NanoLC, with column inner diameters typically ≤ 100 µm, is recognized for providing enhanced sensitivity and is often coupled with mass spectrometry for the analysis of limited samples and complex matrices. mdpi.comrsc.orguio.nonih.gov Although direct applications of NanoLC specifically for this compound were not extensively detailed in the search results beyond its general use in miniaturized chromatography studies mdpi.comuv.esdntb.gov.ua, its inherent advantages suggest its potential applicability for sensitive this compound analysis, particularly in trace-level determinations or when sample volume is a limiting factor.

Ion-Pair Chromatography Principles and Applications in Cationic Surfactant Analysis

Ion-pair chromatography (IPC) is a mode of chromatography widely used for the separation of ionic or ionizable compounds, including cationic surfactants such as this compound. koreascience.krtaylorfrancis.comtechnologynetworks.comitwreagents.comthermofisher.com In IPC, an ion-pairing reagent, which is an ionic compound with a charge opposite to that of the analyte, is added to the mobile phase. technologynetworks.comitwreagents.comthermofisher.com These reagents interact electrostatically with the charged analytes to form neutral ion pairs. technologynetworks.comitwreagents.comthermofisher.com This effectively increases the hydrophobicity of the analyte-reagent complex, allowing for retention and separation on reversed-phase stationary phases, which are typically non-polar. technologynetworks.comitwreagents.comthermofisher.com

IPC is commonly applied for the analysis of cationic surfactants in various matrices, including environmental samples, pharmaceuticals, and cosmetics. koreascience.krtaylorfrancis.comtechnologynetworks.comthermofisher.comtandfonline.com For the analysis of cationic species like this compound, anionic ion-pairing reagents are used. thermofisher.com Examples of such reagents include alkyl sulfonates (e.g., sodium octanesulfonate) or perfluorocarboxylic acids. technologynetworks.comthermofisher.com The concentration and type of the ion-pairing reagent, along with the organic solvent concentration and pH of the mobile phase, are critical parameters that can be adjusted to optimize separation selectivity and retention. thermofisher.com IPC is often coupled with UV detection or mass spectrometry for the analysis of cationic surfactants. technologynetworks.comthermofisher.comtandfonline.com

Advanced Spectrometric Characterization of this compound and Its Transformations

Spectrometric techniques, particularly mass spectrometry, provide powerful tools for the identification, structural elucidation, and quantification of this compound and its potential transformation products.

Mass Spectrometry (MS) Techniques for Molecular Identification and Quantification (e.g., GC-MS, LC-MS/MS, Ion Trap MS/MS)

Mass Spectrometry (MS) is a highly sensitive and selective technique that measures the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of analytes. creative-proteomics.com When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes an even more powerful tool for analyzing complex mixtures containing this compound.

LC-MS and LC-MS/MS are widely used for the analysis of quaternary ammonium compounds (QACs), including benzalkonium chlorides like this compound. researchgate.netresearchgate.netnih.gov LC-MS/MS, which involves tandem mass spectrometry, offers enhanced selectivity and sensitivity by performing multiple stages of mass analysis. creative-proteomics.comnih.govshimadzu.com This allows for the fragmentation of precursor ions and the detection of specific product ions, significantly reducing matrix interference and improving the accuracy of quantification, especially in complex samples. creative-proteomics.comnih.govshimadzu.com Multiple Reaction Monitoring (MRM) is a common mode used in LC-MS/MS for targeted quantitative analysis, where specific precursor-product ion transitions are monitored. creative-proteomics.comnih.gov

Studies have utilized LC-MS/MS for the determination of benzalkonium chloride homologues in various matrices. researchgate.netnih.gov For instance, a method using reversed-phase HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) was applied to the analysis of residual products in benzalkonium chloride. researchgate.net LC-MS/MS methods have also been developed for the determination of QACs, including benzalkonium compounds, in human serum and urine, demonstrating high sensitivity and selectivity with low limits of detection and quantification. nih.govnih.gov Structural information about benzalkonium chloride homologues has been obtained using MS-MS and cone voltage ion dissociation techniques. researchgate.net

Ion trap MS/MS is another mass spectrometry technique that can be used for the analysis of this compound. thermofisher.comnih.gov Ion traps work by confining ions within an electromagnetic field, allowing for fragmentation and mass analysis within the trap. shimadzu.comthermofisher.comnih.gov Ion trap MS/MS can provide detailed structural information through MSn capabilities (multiple stages of fragmentation). shimadzu.comnih.gov While triple quadrupole mass spectrometers are often preferred for highly accurate quantitative analysis due to their superior sensitivity in MRM mode, ion traps are valuable for structural elucidation and qualitative analysis, particularly for unknowns. shimadzu.comchromforum.org LC-ion trap MS/MS has been used for the analysis of benzalkonium chlorides in sediment samples. dntb.gov.ua

GC-MS is typically used for the analysis of volatile or semi-volatile compounds. While this compound itself is a relatively non-volatile quaternary ammonium salt, GC-MS might be applicable for the analysis of certain volatile transformation products or impurities related to its synthesis or degradation, although specific applications for this compound were not prominently featured in the search results.

Ion Mobility Spectrometry (IMS) for Rapid this compound Determination

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. IMS offers rapid analysis times and can be coupled with mass spectrometry (IMS-MS) to provide an additional dimension of separation and structural information. tandfonline.com

While the provided search results mention Ion Mobility Spectrometry in the context of advanced analytical techniques tandfonline.com, specific detailed applications solely focused on the rapid determination of this compound by IMS alone or coupled with MS were not extensively described. However, given its ability to separate ions based on their drift times, IMS holds potential for the rapid screening or determination of this compound, particularly in simpler matrices or as a front-end separation technique for MS, offering faster analysis compared to traditional LC methods in certain scenarios. The effectiveness of IMS for a specific analyte depends on its ionization efficiency and the difference in drift time from other components in the sample matrix.

Spectroscopic Methods: Application of Infrared (IR) and Nuclear Magnetic Resonance (NMR) in Structural Elucidation

Spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental tools in the structural elucidation of organic compounds, including this compound. IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations studypug.comjchps.com. This technique can help identify key bonds and functional moieties within the this compound structure. studypug.com

NMR spectroscopy, particularly ¹H and ¹³C NMR, offers detailed insights into the carbon skeleton and hydrogen environments within a molecule studypug.comnih.gov. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can deduce the connectivity of atoms and their spatial arrangement, providing a comprehensive picture of the molecular structure studypug.comjchps.comnih.gov. NMR is considered a powerful technique for determining molecular structures and can identify the environment of functional groups. jchps.com While general principles of IR and NMR for structure elucidation are well-established, specific spectral data for this compound would be required for a detailed structural analysis using these methods. studypug.comjchps.comnih.govresearchgate.net IR spectroscopic data can also be used in preliminary identification or dereplication steps in analytical workflows. researchgate.net

Microextraction and Sample Preparation Strategies for this compound Analysis

Effective sample preparation is a critical step in the analytical workflow for determining this compound, especially in complex matrices where interfering substances may be present or the analyte concentration is low. Microextraction techniques offer miniaturized and efficient approaches for isolating and concentrating the target compound.

Ion-pair in-tube solid-phase microextraction (IT-SPME) coupled with capillary liquid chromatography has been developed as a quick, miniaturized, and online method for the determination of this compound chloride, specifically the dodecyl dimethyl benzyl (B1604629) ammonium chloride homologue (C₁₂-BAK), in water samples. nih.govscience.govscience.govdntb.gov.uaudc.es This method leverages the formation of an ion-pair in both the IT-SPME process and the subsequent capillary liquid chromatography. nih.govscience.gov

The optimization of the IT-SPME procedure for this compound chloride involved studying factors such as the length and nature of the capillary's stationary phase and the volume of the processed sample. nih.gov Due to the surfactant nature of this compound, both the extracting and replacing solvents play a crucial role in the optimized procedure. nih.gov Conditioning the capillary with a mobile phase containing a counter ion (acetate), using an organic additive like tetrabutylammonium (B224687) chloride added to the sample, and employing a water/methanol mixture as the replacing solvent were key steps to achieve good precision of retention time and a narrow peak for C₁₂-BAK. nih.govscience.gov A reversed-phase capillary with a titania-based column and a mobile phase containing ammonium acetate at pH 5.0 were proposed for controlling the interactions of the cationic surfactant with the titania surface. nih.govscience.gov

This optimized IT-SPME-capillary LC method demonstrated adequate linearity, accuracy, and precision for this compound chloride in the concentration interval of 1.5-300 μg L⁻¹. nih.gov The limit of detection (LOD) achieved was 0.5 μg L⁻¹ using diode array detection (DAD). nih.gov The applicability of this method has been assessed in various water samples. nih.gov

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are established sample preparation techniques widely used in analytical chemistry biotage.comlabmanager.comrocker.com.twthermofisher.comnih.govchromatographyonline.com. SPE involves the separation of analytes based on their physical or chemical adsorption interactions with a solid sorbent material biotage.comlabmanager.comthermofisher.com. The sample passes through the sorbent, where analytes are retained, while unwanted impurities are washed away. labmanager.comthermofisher.com The retained analytes are then eluted using a suitable solvent. labmanager.comthermofisher.com SPE is known for its high selectivity and compatibility with automated systems. labmanager.com

LLE, on the other hand, separates analytes by partitioning them between two immiscible liquid phases based on their differential solubilities biotage.comlabmanager.com. The sample is mixed with an immiscible organic solvent, and the analytes distribute themselves between the aqueous and organic phases. labmanager.com The phase containing the target analytes is then collected. labmanager.com LLE can be effective for large-volume extractions and nonpolar analytes, but it can be labor-intensive and may lead to emulsion formation. biotage.comlabmanager.comwaters.com

Both SPE and LLE are employed to isolate and concentrate target compounds from complex matrices, thereby reducing interferences and improving the sensitivity of subsequent analysis rocker.com.twthermofisher.com. While the general principles and applications of SPE and LLE are well-documented, specific detailed protocols or extensive research findings on their application solely for this compound (outside of the IT-SPME context) were not prominently found in the provided search results. However, these techniques represent standard approaches that could be adapted for this compound sample preparation depending on the matrix and analytical requirements.

Innovations in extractive phases are continuously being explored to enhance the performance of miniaturized chromatographic techniques, including IT-SPME coupled with capillary and nano-liquid chromatography mdpi.comresearchgate.netmintota.com. The development of new sorbent materials aims to improve extraction efficiency, selectivity, and the ability to handle complex samples. mdpi.comresearchgate.net

Examples of innovative extractive phases discussed in the literature include capillaries packed with monoliths, restricted access materials (RAMs), and coatings reinforced with nanoparticles such as carbon nanotubes, SiO₂, and metal or metal oxide nanoparticles mdpi.comresearchgate.net. These materials offer tunable properties and can provide enhanced interactions with analytes. mdpi.com The use of a titania-based column as an extractive phase in IT-SPME for this compound chloride determination is a specific instance of applying innovative materials in this microextraction technique. nih.govscience.gov Research in this area focuses on overcoming limitations such as low extraction efficiency and mechanical stability associated with some traditional IT-SPME phases. researchgate.net

Methodological Validation and Quality Assurance in this compound Analytical Assays

Methodological validation and quality assurance are essential to ensure that analytical methods used for this compound determination are reliable, accurate, and suitable for their intended purpose americanpharmaceuticalreview.comeuropa.euikev.orgqualifyze.combiopharminternational.com. Validation provides documented evidence that a method consistently produces results that meet predefined specifications. americanpharmaceuticalreview.comqualifyze.com

Key validation parameters typically assessed include accuracy, precision, specificity, detection limit (LOD), quantitation limit (QL), linearity, and range americanpharmaceuticalreview.comeuropa.euikev.org. Accuracy refers to the closeness of agreement between the obtained value and the true value ikev.org. Precision describes the agreement between a series of measurements of the same homogeneous sample ikev.org. Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix ikev.org. LOD is the lowest analyte amount that can be detected, while QL is the lowest amount that can be reliably quantified with acceptable accuracy and precision. europa.euikev.orgbiopharminternational.com Linearity establishes the proportional relationship between the analyte concentration and the method response over a defined range. europa.euikev.org Ruggedness and robustness evaluate the method's ability to remain unaffected by small variations in analytical conditions. americanpharmaceuticalreview.comikev.org

For the IT-SPME-capillary LC method developed for this compound chloride, validation studies were conducted to assess its performance characteristics. The method showed adequate linearity in the range of 1.5-300 μg L⁻¹. nih.gov Accuracy and precision were also evaluated and found to be adequate within this concentration interval. nih.gov The LOD was determined to be 0.5 μg L⁻¹. nih.gov

Quality assurance in analytical assays for this compound involves ongoing monitoring of method performance through measures such as system suitability testing europa.eubiopharminternational.com. System suitability tests are based on the concept that the entire analytical system, including equipment, electronics, and samples, functions as an integral unit that can be evaluated to ensure the validity of the analytical procedure whenever it is used. europa.eubiopharminternational.com Establishing appropriate system suitability parameters is a consequence of evaluating method robustness. europa.eu

Method validation is an ongoing process throughout the lifecycle of an analytical procedure, from development and qualification to routine use and optimization. americanpharmaceuticalreview.com Adherence to validation guidelines and quality assurance principles is crucial for obtaining reliable analytical data for this compound in various applications.

Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3038488 |

| This compound Chloride | 3038487 |

Data Table: Performance Data for IT-SPME-Capillary LC Method for this compound Chloride in Water

| Parameter | Value |

| Concentration Range | 1.5 - 300 μg L⁻¹ |

| Linearity | Adequate |

| Accuracy | Adequate |

| Precision | Adequate |

| Limit of Detection (LOD) | 0.5 μg L⁻¹ (using DAD) |

Interfacial Chemistry and Surface Science Investigations of Lauralkonium

Fundamental Interfacial Behavior of Lauralkonium as a Cationic Surfactant

As a cationic surfactant, this compound interacts with interfaces and self-assembles in aqueous solutions due to the interplay between its hydrophobic and hydrophilic parts. evitachem.commdpi.commdpi.com

Micelle Formation and Characterization in Aqueous Solutions

In aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC), this compound molecules aggregate spontaneously to form micelles mdpi.comgoogle.commdpi.com. This self-assembly occurs because the hydrophobic tails of the surfactant molecules cluster together to minimize contact with water, while the hydrophilic head groups remain in contact with the aqueous phase mdpi.com. The resulting structures are typically spherical in dilute solutions, with the hydrophobic tails forming the core and the cationic head groups forming the outer shell in contact with water google.commdpi.com.

The CMC is a crucial parameter characterizing micelle formation; above this concentration, the concentration of individual surfactant molecules in solution remains relatively constant, and additional surfactant molecules added to the system form more micelles mdpi.com. Factors such as temperature, pH, and the presence of electrolytes or other additives can influence the CMC and the size and shape of the micelles formed google.com. While specific CMC values and detailed micelle characterization data solely for this compound are not extensively detailed in the provided search results, the general principles of micelle formation for cationic quaternary ammonium (B1175870) surfactants apply mdpi.comgoogle.commdpi.com. Quaternary ammonium surfactants, as a class that includes this compound, are known to form micelles in aqueous solutions mdpi.comgoogle.com.

Adsorption and Self-Assembly at Various Phase Boundaries (Solid-Liquid, Liquid-Liquid, Gas-Liquid)

Surfactants like this compound exhibit a strong tendency to adsorb at interfaces between different phases, such as solid-liquid, liquid-liquid, and gas-liquid interfaces mdpi.comresearchgate.netgoogle.comgoogle.comscience.govcore.ac.uk. Adsorption at these interfaces is driven by the reduction of interfacial tension mdpi.com. At the gas-liquid (air-water) interface, the hydrophobic tails orient away from the water into the gas phase, while the hydrophilic heads remain in the water mdpi.com. At liquid-liquid interfaces (e.g., oil-water), the surfactant molecules position themselves with the hydrophobic tails in the oil phase and the hydrophilic heads in the water phase, effectively reducing the interfacial tension between the two immiscible liquids mdpi.comgoogle.com.

At solid-liquid interfaces, the adsorption behavior of cationic surfactants like this compound is influenced by the nature of the solid surface core.ac.uk. If the solid surface is negatively charged, electrostatic attraction between the cationic head group of this compound and the surface can lead to significant adsorption core.ac.uk. This adsorption can occur as a monolayer or, at higher concentrations, as more complex adlayers, including bilayers or hemi-micelles, depending on the surfactant concentration and the surface properties core.ac.uk. The adsorption of this compound chloride in water has been studied, particularly in the context of its determination in aqueous samples, highlighting its presence and behavior at the solid-liquid interface in analytical procedures researchgate.netscience.govscience.govscience.govdntb.gov.ua. The kinetics of adsorption at solid-liquid interfaces are influenced by factors such as the concentration of the adsorbate and the properties of the adsorbent material mdpi.comnih.govbioline.org.br.

Modulation of Interfacial Phenomena by this compound and Related Quaternary Ammonium Compounds

This compound and other quaternary ammonium compounds (QACs) are known for their ability to modulate various interfacial phenomena due to their surface activity mdpi.commdpi.com.

Influence on Surface Tension and Wetting Characteristics at Interfaces

A primary characteristic of surfactants is their ability to lower the surface tension of liquids and the interfacial tension between different phases mdpi.commdpi.comgoogle.comgoogle.com. This compound, being a cationic surfactant, effectively reduces the surface tension of water when added to it mdpi.commdpi.comcymitquimica.comscience.gov. This reduction in surface tension enhances the wetting properties of the liquid, allowing it to spread more easily over solid surfaces mdpi.commdpi.comcymitquimica.com. The efficiency of a surfactant in reducing surface tension can be quantified by parameters such as the surface tension at the CMC and the surface excess concentration at the saturated interface mdpi.com. Studies on related QACs have demonstrated their ability to significantly lower surface tension and improve wetting characteristics mdpi.comscience.gov.

Stabilization Mechanisms in Emulsions and Dispersions

This compound and related QACs are utilized as stabilizing agents in emulsions and dispersions google.comgoogle.comontosight.aijustia.comgoogleapis.comepo.orggoogle.comepo.orgrospatent.gov.rugoogleapis.com. In emulsions (mixtures of immiscible liquids, such as oil and water), surfactants adsorb at the liquid-liquid interface, forming a stable interfacial film around the dispersed droplets google.comepo.org. For cationic surfactants like this compound, the positively charged head groups at the droplet surface create electrostatic repulsion between droplets, preventing coalescence and thus stabilizing the emulsion google.comjustia.comepo.org. This electrostatic stabilization is related to the zeta potential of the dispersed particles; a sufficiently positive zeta potential for cationic emulsions helps maintain droplet separation google.comjustia.comepo.org.

Similarly, in dispersions of solid particles in a liquid, cationic surfactants can adsorb onto the surface of negatively charged particles, imparting a positive charge and leading to electrostatic repulsion that prevents aggregation and settles the dispersion google.comepo.orgrospatent.gov.rugoogleapis.com. The ability of this compound to interact with negatively charged surfaces, such as bacterial membranes, also relates to its cationic nature and its role in disrupting these structures evitachem.com. The stabilization mechanisms provided by this compound and other QACs are crucial in maintaining the homogeneity and shelf-life of various formulations, including pharmaceutical and cosmetic products google.comgoogle.comontosight.aijustia.comgoogleapis.comepo.orggoogle.comepo.orgrospatent.gov.rugoogleapis.com.

Adsorption Phenomena and Mechanisms of QACs on Diverse Substrates

The adsorption of QACs, including this compound, onto diverse substrates is a well-documented phenomenon driven primarily by electrostatic attraction between the positively charged quaternary ammonium head and negatively charged sites on surfaces rsc.orgacs.orgbibliotekanauki.plnih.govnih.govresearchgate.netnih.govcardiff.ac.uknih.gov. This electrostatic interaction is often complemented by hydrophobic interactions between the alkyl chain of the QAC and hydrophobic regions of the substrate rsc.orgcardiff.ac.uk. The interplay between these forces dictates the affinity and extent of adsorption.

Studies have shown that the alkyl chain length of a QAC significantly influences its adsorption behavior. Generally, QACs with longer alkyl chains exhibit stronger adsorption due to increased hydrophobic interactions rsc.orgbibliotekanauki.plresearchgate.netnih.govmdpi.com. This is particularly relevant for this compound, which possesses a C12 alkyl chain.

QACs have been observed to adsorb onto a variety of substrates relevant to their applications and environmental presence, including:

Biological Membranes: The interaction with negatively charged phospholipid head groups and insertion of the hydrophobic tail into the lipid bilayer is fundamental to their antimicrobial activity evitachem.comrsc.org.

Soil and Sediments: The permanent positive charge facilitates sorption to negatively charged solids, particularly clay minerals abundant in soil and sediment acs.orgnih.govnih.govnih.gov.

Sewage Sludge: QACs readily adsorb to activated sludge biomass, a significant removal mechanism in wastewater treatment plants nih.govnih.govenvirosim.com.

Activated Carbon: Activated carbon is an effective adsorbent for QACs, with adsorption capacity influenced by the QAC structure mdpi.comnih.gov.

Household Materials: Even common materials like household paper can adsorb QACs like Benzalkonium chloride (which includes C12 and C14 chains) mdpi.com.

The kinetics of QAC adsorption can often be described by a pseudo-second-order model, suggesting that the adsorption rate is dependent on the concentration of both the adsorbate and the available adsorption sites on the adsorbent nih.govmdpi.comenvirosim.comresearchgate.net. Adsorption equilibrium data are frequently modeled using isotherms such as the Langmuir and Freundlich models, which provide insights into the adsorption capacity and intensity nih.govnih.govmdpi.comenvirosim.comresearchgate.netnih.gov.

Adsorption plays a critical role in the fate and transport of QACs in the environment, as strong adsorption to solids can reduce their concentration in the aqueous phase, affecting their bioavailability, mobility, and potential for biodegradation nih.govresearchgate.netenvirosim.com.

Role of Ion-Pair Formation in Adsorption Processes

Ion-pair formation, the association between a cationic QAC molecule and an oppositely charged anion, can significantly influence adsorption processes nih.govtechnologynetworks.comresearchgate.netthermofisher.comjyu.fiscience.gov. This phenomenon can occur in the bulk solution or at the interface.

In the context of adsorption, ion-pair formation can alter the effective charge and hydrophobicity of the QAC species, thereby affecting its interaction with the substrate technologynetworks.comthermofisher.com. For instance, the formation of a neutral ion pair can enhance the partitioning of the QAC into hydrophobic phases, such as the alkyl chains of a stationary phase or the lipid bilayer of a membrane technologynetworks.comthermofisher.com.

Studies on ionic liquids, which are structurally related to QACs, have demonstrated that the association of the cation and anion is a dominant factor in their absorbability by activated carbon nih.gov. The strength of this ion pairing can be modulated by factors such as the presence of polar functional groups and hydrogen bonding interactions with the solvent nih.gov.

Surface Modification and Physicochemical Interactions Induced by this compound

As a cationic surfactant, this compound interacts with surfaces primarily through electrostatic and hydrophobic forces, leading to modifications of the surface properties evitachem.comrsc.orggoogle.comeurofins.decardiff.ac.uk. The adsorption of this compound can alter the surface charge, as reflected by changes in zeta potential, particularly on negatively charged substrates google.com.

The interaction of QACs with biological membranes is a prime example of surface modification. The cationic head binds to negatively charged phospholipids, while the hydrophobic tail inserts into the membrane bilayer. This disrupts the membrane's integrity and function, leading to cell lysis evitachem.comrsc.org.

On non-biological surfaces, the adsorbed layer of this compound can change the hydrophilicity or hydrophobicity of the material, influencing subsequent interactions with other molecules or particles cardiff.ac.uk. The formation of a monolayer or even multilayers of QACs on a surface can occur depending on the concentration and the nature of the substrate nih.gov.

Physicochemical interactions involved in the adsorption and surface modification by this compound include:

Electrostatic Attraction: The primary driving force between the positive charge of this compound and negative surface charges rsc.orgbibliotekanauki.plcardiff.ac.uk.

Hydrophobic Interactions: The association of the hydrophobic alkyl chain with nonpolar regions of the substrate or with other adsorbed QAC molecules rsc.orgcardiff.ac.uk.

Hydrogen Bonding: While less dominant than electrostatic interactions for quaternary ammonium cations compared to primary amines, hydrogen bonding can still play a role depending on the substrate and the presence of suitable functional groups bibliotekanauki.pljyu.fi.

The specific orientation of the this compound molecule on the surface, with the charged head oriented towards negatively charged sites and the tail interacting with hydrophobic areas, is crucial for understanding the nature and extent of surface modification nih.gov.

Detailed Research Findings and Data:

Research on QAC adsorption provides quantitative data illustrating these phenomena. For example, studies on the adsorption of Benzalkonium chloride (BAC), which includes the C12 homologue present in this compound chloride, on activated carbon and household paper have yielded specific kinetic and isotherm parameters mdpi.comresearchgate.net.

| Adsorbent | QAC Homologue (Example) | Kinetic Model | Isotherm Model(s) | Key Finding | Source |

| Activated Carbon | BAC (C12, C14, C16) | Pseudo-second-order | Langmuir | Longer alkyl chains adsorbed more effectively; electrostatic and van der Waals interactions involved. | mdpi.com |

| Household Paper | BAC (C12, C14) | Pseudo-second-order | Langmuir, Redlich–Peterson | Adsorption capacity comparable to other low-cost adsorbents. | mdpi.com |

| Activated Sludge | Various QACs | Pseudo-second-order | Freundlich | Adsorption correlated positively with hydrophobicity. | nih.govenvirosim.com |

| Candida albicans | Benzalkonium Chloride | Langmuirian | Langmuir | Concentration-dependent monolayer formation. | nih.gov |

These findings highlight the importance of both the QAC structure (particularly alkyl chain length) and the substrate properties (surface charge, hydrophobicity) in determining the adsorption behavior and the resulting surface modifications.

Computational Modeling and Simulation Studies of Lauralkonium

Quantum Chemical and Molecular Dynamics Simulations of Lauralkonium Systems

Quantum chemical (QC) calculations and molecular dynamics (MD) simulations are foundational computational techniques that allow for the detailed exploration of molecular systems. nih.gov QC methods, based on the principles of quantum mechanics, provide a microscopic understanding of the electronic structure, energetics, and reactivity of molecules. nih.gov MD simulations, on the other hand, use classical mechanics to simulate the movement of atoms and molecules over time, offering a dynamic view of molecular interactions and conformational changes. mdpi.com

Molecular dynamics simulations are particularly well-suited for investigating the complex interplay of forces that govern the behavior of this compound in various environments. These simulations can model the interactions of a this compound molecule with surrounding solvent molecules, such as water, and with other solutes or biological macromolecules. mdpi.com By tracking the trajectories of individual atoms, MD simulations can reveal the preferred conformations of the this compound molecule, the dynamics of its flexible alkyl chain, and the nature of its interactions with other molecules through forces like electrostatic interactions and van der Waals forces. nih.gov

The conformational flexibility of this compound is a key determinant of its biological activity. The long lauryl chain can adopt numerous conformations, influencing how the molecule interacts with and disrupts microbial cell membranes. researchgate.net MD simulations can quantify this flexibility by calculating parameters such as the radius of gyration, which describes the compactness of the molecule over time. nih.gov Furthermore, by simulating this compound in the presence of a model lipid bilayer, researchers can observe the initial stages of membrane disruption, providing a molecular-level understanding of its antimicrobial mechanism. These simulations can characterize the insertion of the hydrophobic tail into the lipid core and the interactions of the cationic head group with the phosphate (B84403) groups of the lipids. mdpi.com

The therapeutic or toxicological effects of a chemical are often predicated on its ability to bind to specific biological targets. Computationally determining the binding affinity, quantified by the binding constant (Kb), is a critical aspect of molecular modeling. sciepub.com Several computational methods, with varying levels of accuracy and computational cost, can be employed to estimate the binding free energy (ΔGbind), which is directly related to the binding constant. sciepub.comresearchgate.net

More rigorous and computationally expensive methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide highly accurate predictions of relative binding affinities by simulating the "alchemical" transformation of one ligand into another. sciepub.comnih.gov These methods are invaluable for lead optimization in drug discovery but require significant computational resources. nih.gov

For this compound, these methods could be used to predict its binding affinity to various proteins or nucleic acids, helping to identify potential molecular targets and off-target effects. Understanding the stoichiometry of complexation, or the ratio in which this compound molecules bind to a target, is also crucial. Molecular docking simulations, a faster but more approximate method, can predict the preferred binding poses of this compound to a target macromolecule and provide an estimate of the binding energy. nih.gov By repeatedly docking multiple this compound molecules to a target, it is possible to hypothesize about the stoichiometry of the resulting complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quaternary Ammonium (B1175870) Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds. libretexts.org For QACs, QSAR studies have been instrumental in understanding the structural features that govern their antimicrobial and toxicological properties. researchgate.netnih.govnih.gov

The general form of a QSAR model can be expressed as: Activity = f (molecular descriptors) wikipedia.org

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. jocpr.com For QACs, important descriptors often include the length of the alkyl chain(s), molecular weight, and various topological and quantum chemical parameters. researchgate.netnih.gov

A study on the toxicity of 13 QACs to green algae, Chlorella pyrenoidosa and Scenedesmus quadricauda, found that the alkyl chain length (CL) and total connectivity (T(Con)) were the primary descriptors influencing their toxicity. researchgate.netnih.gov The resulting QSAR models demonstrated high predictive ability. researchgate.netnih.gov Another QSAR study on the antimycobacterial activity of a series of quaternary ammonium salts found that lipophilicity (log P) was a key factor, with activity increasing with increasing lipophilicity. nih.gov The antimicrobial effect of QACs has been attributed to a multitude of factors, including their molecular weight and the length of the N-alkyl chain. nih.gov

| Descriptor | Description | Influence on Activity |

| Alkyl Chain Length (CL) | The number of carbon atoms in the long alkyl chain of the QAC. | Generally, antimicrobial and toxic activity increases with chain length up to a certain point, after which it may decrease (the "cut-off effect"). researchgate.net |

| Lipophilicity (log P) | The logarithm of the partition coefficient between octanol (B41247) and water, representing the compound's hydrophobicity. | Higher lipophilicity often correlates with increased ability to penetrate cell membranes and thus higher biological activity. nih.gov |

| Total Connectivity (T(Con)) | A topological index that reflects the degree of branching and connectivity of atoms in a molecule. | Can be interpreted as a steric parameter related to the molecule's ability to pass through cell membranes. researchgate.net |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Has a profound impact on the efficacy of many QAC-based antimicrobial systems. nih.gov |

These QSAR models not only allow for the prediction of activity but also provide insights into the mechanisms of action of QACs like this compound. For example, the importance of alkyl chain length and lipophilicity highlights the role of membrane disruption in their antimicrobial effect. researchgate.net

Predictive Models for this compound's Environmental Transport and Transformation

Understanding the fate of this compound in the environment is crucial for assessing its potential ecological risks. Predictive models play a key role in estimating its transport between different environmental compartments (water, soil, air) and its transformation into other chemical species. frontiersin.org

When this compound is released into the environment, it can interact with solid phases such as soil and sediment. The processes of adsorption (binding to the solid phase) and desorption (release from the solid phase) significantly influence its mobility and bioavailability. usda.gov Mathematical models are used to describe the kinetics and equilibrium of these processes. ekb.eg

Kinetic models, such as the pseudo-first-order and pseudo-second-order models, describe the rate at which adsorption and desorption occur. researchgate.net Equilibrium models, like the Langmuir and Freundlich isotherms, describe the distribution of the chemical between the solid and aqueous phases at equilibrium. usda.gov

For cationic compounds like this compound, adsorption to soil and sediment is often strong due to electrostatic interactions with negatively charged clay minerals and organic matter. mdpi.com Modeling the adsorption and desorption of this compound requires consideration of soil properties such as pH, organic matter content, and clay content. usda.gov Surface complexation models, which provide a more mechanistic description of adsorption by considering specific chemical reactions at the mineral-water interface, can offer a more accurate prediction of this compound's behavior under varying environmental conditions. usda.gov

| Modeling Approach | Description | Application to this compound |

| Kinetic Models | Describe the rate of adsorption and desorption over time. | Predict how quickly this compound will bind to or be released from soil and sediment particles. |

| Isotherm Models | Describe the equilibrium distribution of a chemical between the solid and aqueous phases. | Estimate the concentration of this compound that will be present in the water versus adsorbed to solids at a given total concentration. |

| Surface Complexation Models | Mechanistic models that consider specific chemical reactions at the surface of minerals. | Provide a more fundamental understanding of the interactions between this compound and soil components, allowing for more robust predictions under a range of environmental conditions. |

This compound can be transformed in the environment through various processes, including biodegradation and photodegradation. These processes lead to the formation of transformation products, which may have different properties and toxicities than the parent compound. nih.gov Computational tools can be used to simulate these degradation pathways and predict the likely transformation products. nih.gov

Rule-based prediction systems, which contain a database of known chemical reactions, can be used to predict the transformation products of a given compound under specific conditions (e.g., ozonation, photolysis). nih.govnih.gov For example, an ozone pathway generator with hundreds of reaction rules can predict the likely products of ozonation. nih.gov Quantum chemical calculations can also be employed to study the reaction mechanisms of degradation in detail, identifying the most likely sites of attack by reactive species like hydroxyl radicals. researchgate.net

Application of Machine Learning and One-Shot Learning in Predicting this compound's Interactions

One-shot learning, a cutting-edge subfield of machine learning, is particularly promising for predicting the interactions of compounds where extensive experimental data is lacking. biorxiv.orgbiorxiv.org Traditional deep learning models require massive datasets for training, which are often unavailable for specific industrial chemicals or pharmaceutical excipients. biorxiv.org One-shot learning models, by contrast, are designed to learn from very few examples, sometimes just a single instance, making them ideal for "low-data" problems. biorxiv.org

The application of one-shot learning to predict interactions involves training a model on a diverse set of known compound-protein interactions. The model learns to identify key molecular features that govern binding or other interactions. Once trained, it can then be used to predict the likelihood of an interaction for a new compound, like this compound, even if it has never seen it before. biorxiv.orgbiorxiv.org

A key study in this area demonstrated the use of one-shot learning to predict the interactions between pharmaceutical excipients and biological targets like G-Protein Coupled Receptors (GPCRs) and Kinases. biorxiv.orgbiorxiv.org The findings showed that such models could make accurate predictions, providing a valuable tool for assessing the potential biological activities of typically inert ingredients. biorxiv.org This approach could be directly adapted to investigate this compound's potential interactions with various proteins and biological pathways.

Hypothetical Research Framework for this compound

A computational study to predict this compound's interactions using one-shot learning would follow a structured workflow. The table below outlines the key stages of such a research framework.

| Stage | Description | Rationale |

| 1. Data Curation | Collect data on known interactions between a diverse set of QACs and other chemicals with various protein targets from databases like DrugBank, ChEMBL, and PubChem. | To build a foundational dataset for training the one-shot learning model. |

| 2. Feature Engineering | Convert the chemical structure of this compound and other compounds into a machine-readable format, such as molecular fingerprints or graph-based representations. | To provide the model with descriptive features of the molecules it will analyze. |

| 3. Model Training | Train a one-shot learning model (e.g., a Siamese Neural Network) on pairs of compounds and protein targets, teaching it to distinguish between interacting and non-interacting pairs. | To create a robust classifier that can generalize from known interactions to predict unknown ones. biorxiv.org |

| 4. Prediction | Input the molecular representation of this compound into the trained model to predict its probability of interacting with a wide range of clinically and biologically relevant protein targets. | To generate novel hypotheses about this compound's potential biological activities or adverse effects. |

| 5. Experimental Validation | Test the high-probability interactions predicted by the model using in vitro laboratory experiments (e.g., binding assays). | To confirm the accuracy of the computational predictions and validate the model's utility. |

This data-driven methodology holds the potential to uncover previously unknown biological interactions for this compound, offering insights that are difficult to obtain through traditional experimental methods alone. nih.govnih.gov By leveraging the power of AI, researchers can more efficiently screen for potential effects and prioritize compounds for further toxicological and pharmacological investigation.

Environmental Fate and Ecotoxicological Research on Lauralkonium

Environmental Occurrence and Distribution of Lauralkonium and Other QACs

The environmental presence of this compound and other QACs is closely linked to human activities, primarily through the discharge of wastewater from treatment plants and the land application of sewage sludge. nih.gov

Quaternary ammonium (B1175870) compounds are frequently detected in various aquatic environments. nih.gov Their concentrations can range from micrograms to milligrams per liter in wastewater. nih.gov Due to their chemical properties, QACs have a tendency to adsorb to particulate matter, leading to their accumulation in sediments. nih.gov High concentrations of QACs have been observed in both sediment and sludge samples, which is attributed to their strong sorption tendencies and resistance to breaking down in the absence of oxygen. nih.gov

A study analyzing wastewater effluent and lake sediment samples found 13 long-chain QACs with average total concentrations of 3 µg/L in wastewater effluent and 3 µg/g in surface sediment samples. confex.com This indicates that while wastewater treatment plants remove a portion of these compounds, a significant amount is still released into aquatic ecosystems where they can persist in the sediment. Monitoring efforts in urban waterways have also identified the presence of various pesticides and their degradates, highlighting the complexity of chemical mixtures present in these systems. ca.gov

Table 1: Detection of QACs in Aquatic Environments

| Environmental Compartment | Typical Concentration Range | Key Findings |

| Wastewater Effluent | µg/L to mg/L | Serves as a primary pathway for QACs to enter the environment. |

| Surface Waters | ng/L to µg/L | Concentrations vary based on proximity to discharge sources and water body characteristics. |

| Sediments | µg/g to mg/g | QACs strongly adsorb to sediments, leading to accumulation over time. |

This table provides a general overview of QAC concentrations. Actual values can vary significantly based on location, sampling time, and specific analytical methods used.

The application of sewage sludge, or biosolids, as a fertilizer is a significant route for the introduction of this compound and other QACs into terrestrial environments. nih.gov Given their persistence and sorption characteristics, these compounds can accumulate in soils over time. The presence of QACs in indoor dust is also a recognized exposure pathway for humans.

Research has shown that the degradation of QACs is influenced by their chemical structure and environmental conditions. nih.gov While they are generally considered to be biodegradable under aerobic conditions, their breakdown can be hindered by factors such as low oxygen levels and complexation with other substances like anionic surfactants. nih.gov

Biodegradation Pathways and Mechanisms of this compound

The breakdown of this compound in the environment is primarily driven by microbial activity.

Microbial communities in various environments, including sewage, activated sludge, soil, and marine sediments, have demonstrated the ability to degrade benzalkonium chlorides (BACs), a group of QACs that includes this compound. nih.gov The rate of biotransformation can vary significantly depending on the microbial consortium present. For instance, biotransformation rates of BACs were found to be 24.3 µM hr-1 for sewage-derived microbial communities, compared to 2.8 µM hr-1 for those from sea sediment. nih.gov This suggests that the composition and activity of the local microbial population play a crucial role in the environmental persistence of these compounds. nih.gov

Studies have identified specific bacterial strains, such as those from the Pseudomonas and Achromobacter genera, as key players in the degradation of BACs. nih.gov The degradation process can occur under both aerobic and anaerobic conditions, although the pathways and efficiency may differ. nih.gov

The biodegradation of complex organic molecules like this compound involves a series of steps that lead to the formation of various intermediate products before complete mineralization to carbon dioxide, water, and inorganic compounds. The identification of these intermediates is crucial for understanding the degradation pathway and assessing any potential toxicity of the breakdown products. mdpi.com

For other complex organic pollutants, degradation pathways have been elucidated through the identification of metabolites. For example, the degradation of the herbicide chlorimuron-ethyl was found to proceed through cleavage of the sulfonylurea bridge, de-esterification, and a novel pyrimidine-ring-opening pathway, resulting in several intermediate products. mdpi.com Similarly, the microbial degradation of pesticides like aldrin and dieldrin involves oxidation, reduction, and hydroxylation pathways, leading to the formation of metabolites such as dieldrin and 9-hydroxydieldrin. frontiersin.org

While specific degradation intermediates for this compound are not detailed in the provided search results, the general principles of microbial degradation of complex organic compounds suggest that its breakdown would likely involve the stepwise shortening of the alkyl chain and the cleavage of the quaternary ammonium group. Further research is needed to fully characterize the specific metabolic pathways and intermediate products of this compound biodegradation.

Advanced Oxidation Processes (AOPs) for this compound Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. researchgate.net These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH) in sufficient quantities to oxidize recalcitrant compounds. mdpi.comyoutube.com AOPs are considered effective for treating a wide range of contaminants, including pesticides, pharmaceuticals, and industrial chemicals. researchgate.net

Common AOPs include processes that utilize ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light, as well as Fenton-based reactions. mdpi.com These methods can be employed to degrade persistent organic pollutants that are resistant to conventional biological treatment. researchgate.net The ultimate goal of AOPs is the complete mineralization of pollutants into harmless substances like carbon dioxide, water, and inorganic salts. youtube.com

While the direct application of AOPs for this compound remediation is not explicitly detailed in the provided search results, the broad effectiveness of these technologies against a wide array of organic compounds suggests their potential applicability. AOPs could serve as a pre-treatment or post-treatment step in conjunction with biological processes to enhance the removal of this compound and its degradation byproducts from wastewater. mdpi.com

Fenton Reagent-Based Oxidation of this compound in Aqueous Solutions

The Fenton process, an advanced oxidation process (AOP), is utilized for the degradation of recalcitrant organic compounds, including quaternary ammonium compounds. This process involves the generation of highly reactive hydroxyl radicals (HO•) from the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) nih.gov. These radicals can non-selectively attack and mineralize organic pollutants nih.gov.

Research into the efficacy of the Fenton process on amine collectors has shown that it can rapidly and effectively remove most tested amines at a pH of 4 journalssystem.com. However, the degradation of quaternary ammonium compounds was observed to be less efficient compared to primary, secondary, and tertiary amines journalssystem.com. The degradation kinetics for amine collectors in the Fenton process have been described by a pseudo-second-order kinetic model journalssystem.com. Studies combining biodegradation with Fenton oxidation for other polymeric QACs have demonstrated that a Fenton process following a biodegradation step can significantly increase removal efficiency nih.gov. For instance, one study achieved a 44.5% removal after biodegradation, which increased to 85.5% after subsequent Fenton oxidation under optimal conditions (pH = 2.0, Fe²⁺ concentration of 40 mg/L, and H₂O₂ dosage of 23 mL/L) nih.gov. The implementation of a Fenton pre-treatment for wastewaters containing benzalkonium chlorides (BACs) has been shown to be a feasible strategy to protect the active biomass in biological treatment systems from the toxic effects of these biocides researchgate.net.

Photolytic Degradation via UV-C and Vacuum UV (VUV/UVC) Irradiation